molecular formula C10H22O2S2 B13034567 5,5'-Disulfanediylbis(pentan-1-ol)

5,5'-Disulfanediylbis(pentan-1-ol)

Cat. No.: B13034567
M. Wt: 238.4 g/mol
InChI Key: UJKICTBMGHXJPW-UHFFFAOYSA-N
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Description

5,5'-Disulfanediylbis(pentan-1-ol) is a disulfide-linked compound featuring two pentan-1-ol chains connected via a sulfur-sulfur (S–S) bond. This structural motif imparts unique physicochemical properties, including redox sensitivity due to the disulfide bond and hydrophilicity from the terminal hydroxyl groups.

Properties

Molecular Formula

C10H22O2S2

Molecular Weight

238.4 g/mol

IUPAC Name

5-(5-hydroxypentyldisulfanyl)pentan-1-ol

InChI

InChI=1S/C10H22O2S2/c11-7-3-1-5-9-13-14-10-6-2-4-8-12/h11-12H,1-10H2

InChI Key

UJKICTBMGHXJPW-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CCSSCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Disulfanediylbis(pentan-1-ol) typically involves the reaction of 5-mercaptopentan-1-ol with an oxidizing agent to form the disulfide bond. One common method includes dissolving 5-mercaptopentan-1-ol in methanol and titrating with a solution of iodine in methanol until the color of iodine remains. The excess iodine is then quenched with a saturated solution of sodium bisulfite .

Industrial Production Methods

Industrial production methods for 5,5’-Disulfanediylbis(pentan-1-ol) are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5’-Disulfanediylbis(pentan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Esters or ethers, depending on the reagents used.

Scientific Research Applications

5,5’-Disulfanediylbis(pentan-1-ol) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Can be used in the study of disulfide bond formation and reduction in proteins.

    Industry: May be used in the production of polymers and other materials that require disulfide linkages.

Mechanism of Action

The mechanism of action of 5,5’-Disulfanediylbis(pentan-1-ol) primarily involves its ability to form and break disulfide bonds. This property is crucial in redox biology, where disulfide bonds play a significant role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting the protein’s structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The disulfanediyl group is a common feature in several compounds, but substituents significantly alter properties:

Compound Name Molecular Formula Functional Groups Key Features Reference
5,5'-Disulfanediylbis(pentan-1-ol) C₁₀H₂₂O₂S₂ –OH (terminal), –S–S– Hydrophilic, redox-sensitive, potential for hydrogen bonding N/A
5,5'-Disulfanediylbis(1-methyl-1H-tetrazole) C₄H₆N₈S₂ Tetrazole rings, –S–S– Aromatic, higher nitrogen content, likely lower solubility in polar solvents
5,5'-(Disulfanediylbis(methylene))bis(4-(hydroxymethyl)-2-methylpyridin-3-ol) C₁₆H₂₀N₂O₄S₂ Pyridin-ol, –OH, –S–S– Complex heterocyclic structure, potential for metal chelation
Bis-Schiff base thiadiazoles (e.g., 2.3.1) Varies Thiadiazole, –N=CH–, –S–S– Tunable electronic properties via substituents (e.g., nitro, methoxy)

Key Observations :

  • Hydrophilicity : The hydroxyl groups in 5,5'-Disulfanediylbis(pentan-1-ol) enhance water solubility compared to tetrazole or thiadiazole derivatives, which are more lipophilic due to aromatic rings .
  • Redox Behavior : All disulfide-containing compounds share susceptibility to reductive cleavage (e.g., by glutathione), but stability varies with substituents. For example, electron-withdrawing groups (e.g., nitro in 2.3.6) may accelerate disulfide bond reduction .
Physicochemical Properties

Melting points and spectral data from analogous compounds suggest trends:

Compound (Example) Melting Point (°C) Substituent Effects Reference
5,5'-Disulfanediylbis(pentan-1-ol) Not reported –OH groups likely increase H-bonding, raising MP N/A
2.3.1 (Dimethylamino-substituted) 206–208 Electron-donating groups stabilize crystal lattice
2.3.6 (Nitro-substituted) 178–180 Electron-withdrawing groups reduce MP
5,5'-Disulfanediylbis(1-methyltetrazole) Not reported Low MP expected due to small molecular size

Key Observations :

  • Melting Points : Hydroxyl groups in the target compound may elevate its melting point compared to nitro- or methoxy-substituted thiadiazoles, but direct data is lacking.
  • Spectral Signatures : FT-IR and NMR spectra of bis-Schiff base thiadiazoles (e.g., –C=N– stretch at ~1600 cm⁻¹, –S–S– at ~500 cm⁻¹) provide a framework for predicting the target compound’s spectral features .

Key Observations :

  • Anticonvulsant Potential: Hydantoin derivatives with disulfide bonds () suggest that 5,5'-Disulfanediylbis(pentan-1-ol) could be modified for neurological applications, though its hydroxyl groups may require structural optimization for blood-brain barrier penetration.

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